molecular formula C9H14N2O B1223183 2-Isobutyl-3-methoxypyrazine CAS No. 24683-00-9

2-Isobutyl-3-methoxypyrazine

Número de catálogo: B1223183
Número CAS: 24683-00-9
Peso molecular: 166.22 g/mol
Clave InChI: UXFSPRAGHGMRSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Isobutil-3-Metoxipirazina es un compuesto orgánico que pertenece a la clase de las metoxipirazinas. Es conocido por su potente olor a pimiento y se encuentra naturalmente en varias plantas, incluidas las uvas y los pimientos. La fórmula molecular de 2-Isobutil-3-Metoxipirazina es C₉H₁₄N₂O, y tiene un peso molecular de 166.22 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

2-Isobutil-3-Metoxipirazina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 2-metilpirazina con bromuro de isobutilo en presencia de una base, seguida de metoxilación usando metóxido de sodio . Las condiciones de reacción suelen incluir:

    Alquilación: 2-metilpirazina se hace reaccionar con bromuro de isobutilo en presencia de una base como el carbonato de potasio.

    Metoxilación: El intermedio resultante se trata con metóxido de sodio en metanol para introducir el grupo metoxilo.

Métodos de Producción Industrial

La producción industrial de 2-Isobutil-3-Metoxipirazina a menudo involucra rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, utilizando técnicas avanzadas como reactores de flujo continuo y sistemas de control automatizados para mantener condiciones de reacción precisas .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-Isobutil-3-Metoxipirazina experimenta varias reacciones químicas, incluidas:

    Oxidación: Puede oxidarse para formar los correspondientes N-óxidos de pirazina.

    Reducción: Las reacciones de reducción pueden convertirlo en los correspondientes derivados de amina.

    Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo metoxilo es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

    Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

    Sustitución: Los nucleófilos como los tioles o las aminas se pueden utilizar en condiciones básicas.

Principales Productos Formados

Aplicaciones Científicas De Investigación

Olfactory Research

Detection of Odorant Molecules
2-Isobutyl-3-methoxypyrazine serves as a model odorant molecule in electrochemical assays aimed at detecting odorant molecules. Research indicates that this compound binds specifically to odorant-binding proteins, facilitating the development of bioelectrochemical sensors for olfactory detection . This application is crucial in understanding how organisms perceive smells and could lead to advancements in artificial olfaction technologies.

Identification of Olfactory Receptors
The compound has been studied for its interaction with olfactory receptors in various species, including cows. It was found to bind to cow olfactory mucosa homogenate, demonstrating its potential role as a bell-pepper odorant. The receptor binding was characterized as saturable within the micromolar range and was competitively inhibited by other similar odorants .

Insect Behavior Studies

Attractiveness and Aggregation Cues
Recent studies have provided evidence that this compound acts as an aggregative cue for certain insect species. Behavioral bioassays conducted with male and female insects showed that exposure to varying concentrations of this compound influenced their attraction and aggregation behavior. For instance, males exhibited a significant preference for lower concentrations (0.1 µg), while higher concentrations led to aversive responses . This aspect of the compound is particularly relevant in entomological research, where understanding insect behavior can aid in pest management strategies.

Food Science

Flavor Profile in Wine and Other Foods
In the food industry, this compound is recognized for its contribution to the flavor profiles of certain wines, particularly Sauvignon Blanc. Its presence can impart green bell pepper notes, which are often sought after in specific wine varieties. Analytical techniques such as stir bar sorptive extraction coupled with gas chromatography-mass spectrometry have been employed to profile this compound alongside other volatile aroma components . Understanding its concentration and impact on flavor can help winemakers manage the sensory attributes of their products.

Environmental Applications

Biodegradation Studies
Research has also explored the degradation pathways of this compound in various environmental contexts. Studies comparing its degradation with other compounds using ultraviolet light have provided insights into its stability and persistence in different ecosystems . This information is vital for assessing the environmental impact of this compound and its potential accumulation in natural habitats.

Case Studies

Study FocusFindingsReference
Olfactory Binding Demonstrated specific binding to cow olfactory receptors; competitive inhibition by similar compounds.
Insect Behavior Showed dose-dependent attraction and aversion responses in male and female insects; potential use as an aggregation cue.
Flavor Profiling Contributed distinct green bell pepper notes in wine; analyzed using advanced gas chromatography techniques.
Environmental Impact Investigated degradation pathways under UV light; assessed persistence in ecosystems.

Comparación Con Compuestos Similares

2-Isobutil-3-Metoxipirazina se compara con otras metoxipirazinas, como:

    2-Metoxi-3-Isopropilpirazina: Estructura similar pero con un grupo isopropilo en lugar de un grupo isobutilo.

    2-Metoxi-3-Sec-butilpirazina: Contiene un grupo sec-butilo.

    2-Metoxi-3-Metilpirazina: Contiene un grupo metilo.

Singularidad

2-Isobutil-3-Metoxipirazina es única debido a su cadena lateral específica de isobutilo, que imparte un olor a pimiento distintivo que es más fuerte y más reconocible en comparación con sus análogos .

Actividad Biológica

2-Isobutyl-3-methoxypyrazine (IBMP) is a naturally occurring compound primarily recognized for its role as an aroma constituent in various plants, notably in grapes and wines, as well as in green peppers and asparagus. This compound has garnered attention not only for its sensory properties but also for its biological activities, particularly in the context of insect behavior and chemical ecology.

  • Molecular Formula : C_10H_13N_2O
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 24683-00-9

Insect Behavior

Recent studies have provided significant insights into the role of IBMP in insect behavior. For instance, a study published in Insects demonstrated that IBMP acts as a male-released aggregative cue in the beetle species Labidostomis lusitanica. The research indicated that males release IBMP to attract females, with electrophysiological assays showing that female antennae were more sensitive to IBMP than males. This sensitivity was quantified using Electroantennogram (EAG) responses, revealing that females exhibited a significantly higher EAG response at certain concentrations of IBMP compared to males (p = 0.04) .

Aposematism and Predator Deterrence

IBMP has also been implicated in aposematic defenses among lepidopterans. A study highlighted that moths can sequester IBMP within their neck fluids, which serves as a deterrent against avian predators. Birds demonstrated an increased latency to attack when presented with moths containing IBMP, suggesting that the compound plays a critical role in predator avoidance through olfactory cues .

Study 1: Aggregation Cues in Beetles

In one laboratory experiment, the EAG responses of Labidostomis lusitanica were measured after exposure to varying concentrations of IBMP. The results indicated that at lower concentrations (1 µg), there was a significant attraction to the compound, while higher concentrations (10 µg) resulted in aversive behavior among males (p = 0.05). This suggests a nuanced role of IBMP where it can function as both an attractant and a repellent depending on concentration .

Study 2: Sensory Interactions in Wine

Another study examined the sensory interaction between IBMP and other volatile compounds in wines. The findings indicated that IBMP significantly influences the aroma profile of wines, particularly Sauvignon Blanc, where its presence can enhance or diminish the perception of other aromatic compounds . This highlights its importance not only ecologically but also commercially within the wine industry.

Tables of Findings

Study Organism Biological Activity Key Findings
Labidostomis lusitanicaAggregative cueHigher EAG response in females at 10 µg (p = 0.04)
MothsPredator deterrenceIncreased latency for birds to attack moths with IBMP
WineSensory interactionAlters aroma perception significantly

The mechanism by which IBMP exerts its biological effects is linked to its interaction with olfactory receptors in insects. The compound's structure allows it to bind effectively to these receptors, triggering responses that can influence mating behaviors and predator-prey interactions. Additionally, studies involving molecular dynamics simulations have suggested that IBMP interacts with odorant-binding proteins, enhancing its stability and efficacy as an olfactory cue .

Propiedades

IUPAC Name

2-methoxy-3-(2-methylpropyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFSPRAGHGMRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051907
Record name 2-Isobutyl-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a green bell pepper, green pea odour
Record name 2-Isobutyl-3-methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Isobutyl-3-methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.983-1.003
Record name 2-Isobutyl-3-methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

24683-00-9
Record name 2-Isobutyl-3-methoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24683-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isobutyl-3-methoxypyrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isobutyl-3-methoxypyrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04512
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyrazine, 2-methoxy-3-(2-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Isobutyl-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isobutyl-3-methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ISOBUTYL-3-METHOXYPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S327O0T12O
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Record name 2-Methoxy-3-(2-methylpropyl)pyrazine
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of IBMP is C9H14N2O, and its molecular weight is 166.22 g/mol.

A: While the provided research papers do not delve deeply into spectroscopic details, they rely heavily on Gas Chromatography-Mass Spectrometry (GC-MS) for IBMP identification and quantification. [, , , ]

ANone: IBMP is a natural constituent of various plants, including:

  • Green Bell Peppers: IBMP is a key aroma compound in green bell peppers, contributing significantly to their characteristic odor. []
  • Potatoes: IBMP has been identified as a volatile flavor component in baked potatoes, with its levels varying among cultivars and storage times. []
  • Peanuts: IBMP is present in roasted peanuts, contributing to their earthy aroma profile. []
  • Wine: IBMP is found in certain wines, like Sauvignon Blanc, where it contributes to herbaceous aromas. [, ]
  • Coffee: IBMP has been identified in coffee, particularly in relation to the potato taste defect, where its presence indicates an undesirable off-flavor. []
  • Other Plants: IBMP has also been found in burdocks, wild ginger, and ginseng root, among others. [, , ]

ANone: Yes, IBMP has been identified as a:

  • Pheromone: In the leaf beetle Labidostomis lusitanica, IBMP acts as a male-released aggregative cue, attracting both males and females. []
  • Kairomone: IBMP serves as a potent attractant for certain florivorous scarab beetles (Melolonthidae, Cyclocephalini) that feed on Neotropical palms. []

A: IBMP has a very low odor threshold in humans, meaning it can be detected at extremely low concentrations. It is generally perceived as having an earthy, green, or bell pepper-like aroma. [, , ]

ANone: Yes, IBMP can be responsible for off-flavors in certain food products.

  • Potato Taste Defect in Coffee: In East African Arabica coffee, IBMP is one of the key compounds associated with the potato taste defect, negatively impacting its flavor profile. []
  • Off-Odor in Burdocks: IBMP contributes to the undesirable earthy and musty odor of burdocks. []

ANone: Research suggests that IBMP interacts with Odorant-Binding Proteins (OBPs).

  • OBPs in Cows: Studies have identified specific OBPs in cow nasal tissue that exhibit high binding affinity for IBMP. [, ]
  • OBPs in Rats: Research has shown that a specific rat OBP subtype (OBP1) selectively binds to IBMP, while another subtype (OBP2) does not. []
  • OBPs in Insects: In honeybees, the GOBP (general odorant-binding protein) ASP2 has demonstrated the ability to bind IBMP, showcasing its role in insect olfaction. []
  • OBPs in Silk Moths: Studies using a graphene biosensor have shown that the silk moth pheromone-binding protein (BmorPBP1) can detect IBMP, though with lower affinity compared to the moth's pheromones. []

ANone:

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is widely used to extract volatile compounds, including IBMP, from various matrices, such as food, water, and insect secretions. [, , , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical tool used to separate, identify, and quantify IBMP in complex mixtures. [, , , ]
  • Gas Chromatography-Olfactometry (GC-O): GC-O is employed to identify and characterize the odor properties of IBMP. [, ]

ANone: Current research interests include:

  • Understanding the mechanisms of IBMP perception in insects and mammals. [, , , , ]
  • Developing strategies to mitigate IBMP-related off-flavors in food and beverages. []
  • Exploring the potential use of IBMP as an attractant in insect pest management programs. []

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